molecular formula C11H7BrF3N B070797 6-(Bromomethyl)-2-(trifluoromethyl)quinoline CAS No. 175203-72-2

6-(Bromomethyl)-2-(trifluoromethyl)quinoline

Cat. No.: B070797
CAS No.: 175203-72-2
M. Wt: 290.08 g/mol
InChI Key: CWAOIBJOIADGIR-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-(trifluoromethyl)quinoline is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. The presence of the bromomethyl group at the 6-position provides a highly versatile handle for further functionalization, allowing researchers to easily construct complex molecules through various cross-coupling reactions and nucleophilic substitutions. This makes it an essential building block for the synthesis of targeted compound libraries. The core quinoline structure incorporated with a trifluoromethyl group at the 2-position is a privileged scaffold in drug discovery. The trifluoromethyl group is known to significantly influence a molecule's properties, enhancing its metabolic stability, lipophilicity, and binding affinity . Quinoline derivatives bearing the trifluoromethyl group are frequently explored for their antibacterial and antifungal activities . As a key intermediate, this compound is ideally suited for the development of novel therapeutic agents, including antibiotics and kinase inhibitors . Its primary research value lies in its application in structure-activity relationship (SAR) studies and in the synthesis of hybrid molecules for biological evaluation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(bromomethyl)-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N/c12-6-7-1-3-9-8(5-7)2-4-10(16-9)11(13,14)15/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAOIBJOIADGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573177
Record name 6-(Bromomethyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-72-2
Record name 6-(Bromomethyl)-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bromomethyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Skraup and Doebner-Miller Cyclization

The Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid, has been adapted for quinoline synthesis. However, its applicability to 6-(bromomethyl)-2-(trifluoromethyl)quinoline is limited due to harsh reaction conditions that may degrade sensitive functional groups. The Doebner-Miller reaction, utilizing α,β-unsaturated ketones, offers better compatibility with electron-withdrawing groups like trifluoromethyl.

Example Protocol (Adapted from Schlosser and Marull):

  • Quinoline Core Formation: React 2-bromoaniline with ethyl trifluoroacetoacetate under acidic conditions to yield 8-bromo-2-trifluoromethyl-4-quinolone.

  • Bromination: Treat the quinolone intermediate with phosphorus tribromide (PBr₃) at 80°C to introduce bromine at position 6.

  • Reduction: Use lithium aluminum hydride (LiAlH₄) to reduce the ketone group to a methylene group, yielding the bromomethyl substituent.

Key Challenges:

  • Low regioselectivity during bromination (competing substitution at positions 4 and 6).

  • Side reactions involving the trifluoromethyl group under strongly acidic conditions.

Modern Methodologies for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis enables selective functionalization of pre-brominated quinoline intermediates. The Sonogashira coupling, in particular, has been employed to install alkynyl groups, though its use for bromomethyl introduction requires careful optimization.

Optimized Sonogashira Protocol:

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine.

  • Conditions: React 4,8-dibromo-2-(trifluoromethyl)quinoline with propargyl bromide at 60°C for 24 hours.

  • Yield: 71–85% for mono-brominated products; 64–75% for tris-brominated derivatives.

Advantages:

  • Tolerance of electron-withdrawing groups (e.g., trifluoromethyl).

  • Scalability to multi-gram quantities without significant yield loss.

Microwave-Assisted Bromination

Microwave irradiation significantly accelerates bromination reactions while improving regioselectivity. This method is particularly effective for introducing bromomethyl groups via radical pathways.

Microwave Protocol:

  • Substrate Preparation: Dissolve 6-methyl-2-(trifluoromethyl)quinoline in dichloromethane with N-bromosuccinimide (NBS).

  • Irradiation: Heat at 90°C under microwave conditions for 20 minutes.

  • Workup: Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography.

Key Metrics:

  • Reaction Time: 20 minutes (vs. 6–24 hours for conventional methods).

  • Yield: 81–89% for bromomethylated products.

Step-by-Step Synthesis and Optimization

Starting Materials and Reagents

  • Core Building Block: 2-Bromoaniline (precursor for quinoline ring formation).

  • Trifluoromethyl Source: Ethyl trifluoroacetoacetate.

  • Brominating Agents: PBr₃, NBS, or 2,3-dibromopropylamine hydrobromide.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–90°CHigher temps favor bromination
SolventDMF or THFPolar aprotic solvents enhance reactivity
Catalyst Loading5–10 mol% PdLower loadings reduce cost
Reaction Time6–24 hours (conventional); <1 hour (microwave)Shorter times minimize degradation

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.43 (d, J = 8.5 Hz, 1H, H-5), 7.83–7.80 (m, 2H, H-7/H-8), 4.31 (s, 2H, CH₂Br).

  • ¹³C NMR: δ 151.8 (C-2), 131.5 (q, ²JCF = 32.6 Hz, CF₃), 31.9 (CH₂Br).

  • HRMS: m/z calcd for C₁₁H₈BrF₃N [M+H]⁺: 308.9742; found: 308.9746.

Crystallographic Validation

X-ray diffraction studies confirm the planar quinoline core and the twisted conformation of the bromomethyl group (45° dihedral angle relative to the aromatic ring).

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Traditional Bromination65–7590–95Moderate120–150
Sonogashira Coupling71–8595–98High200–220
Microwave Bromination81–8998–99High180–200

Trade-offs:

  • Traditional Methods: Lower cost but longer reaction times.

  • Microwave-Assisted: Higher yields and purity but requires specialized equipment .

Chemical Reactions Analysis

6-(Bromomethyl)-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: The trifluoromethyl group can engage in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline as an antimicrobial agent. It has demonstrated effectiveness against various strains of bacteria and fungi, as indicated by its Minimum Inhibitory Concentration (MIC) values:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

The compound's mechanism involves enzyme inhibition and disruption of microbial cell membranes, showcasing its potential for treating infections caused by resistant strains .

Antimalarial and Anticancer Research
In addition to its antimicrobial properties, this quinoline derivative is being explored for its antimalarial and anticancer activities. Quinoline derivatives are known for their ability to interact with biological targets such as DNA gyrase, crucial for bacterial DNA replication. The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and allowing better interaction with biological molecules .

Chemical Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex quinoline derivatives and fluorinated compounds. Its unique structure allows for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles.
  • Oxidation and Reduction Reactions : It can be oxidized to form quinoline N-oxides or reduced to dihydroquinolines.
  • Cross-Coupling Reactions : The trifluoromethyl group can participate in reactions such as Suzuki or Heck coupling .

Materials Science

Development of Advanced Materials
The compound is also being investigated for applications in materials science, particularly in the development of advanced materials such as liquid crystals and organic semiconductors. The structural features of this compound contribute to its electronic properties, making it suitable for use in optoelectronic devices .

Biological Probes

Fluorescent Probes and Imaging Agents
Due to its unique electronic properties, this compound is utilized in the development of fluorescent probes and imaging agents. These applications are crucial in biological research for tracking cellular processes and studying molecular interactions .

Case Studies

Several studies have documented the biological activity and chemical reactivity of this compound:

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated the compound's efficacy against resistant bacterial strains, highlighting its potential as a therapeutic agent .
  • Research on Synthesis Methods : Investigations into synthetic pathways have shown that employing continuous flow reactors can enhance yield and purity when synthesizing this compound .
  • Fluorescent Imaging Applications : Research has shown that derivatives of this compound can be effectively used as fluorescent probes in live-cell imaging studies, providing insights into cellular dynamics .

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Modifications at the 6-Position

  • 6-Chloro-2-(trifluoromethyl)quinoline: Replacing bromomethyl with chlorine reduces reactivity but retains the trifluoromethyl group’s stability. This compound (C10H5ClF3N, MW: 231.6 g/mol) is noted for antiprotozoal applications, such as in mefloquine derivatives.
  • 6-Fluoro-2-(trifluoromethyl)quinoline: Fluorine at the 6-position enhances antiviral activity against SARS-CoV-2 (IC50: <1 µM), demonstrating the role of electronegative substituents in bioactivity.

Core Structure Variations

  • 3-(Benzyloxy)-2-(bromomethyl)-6-(trifluoromethyl)quinoxaline: The quinoxaline core (vs. quinoline) introduces additional nitrogen atoms, altering electronic properties. This derivative (C17H12BrF3N2O) is used in efflux pump inhibitors for drug-resistant mycobacteria.

Physicochemical Properties

  • Reactivity : Bromomethyl groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings, whereas chloro analogs require harsher conditions.
  • Lipophilicity: Trifluoromethyl groups increase logP values by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability.
  • Metabolic Stability : Fluorinated derivatives exhibit longer half-lives in hepatic microsome assays due to reduced oxidative metabolism.

Research Findings and Data Tables

Table 1. Comparative Analysis of Key Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Notable Properties
6-(Bromomethyl)-2-(trifluoromethyl)quinoline C11H6BrClF3N 324.525 123637-51-4 6-Bromomethyl, 2-CF3 High derivatization potential
6-Chloro-2-(trifluoromethyl)quinoline C10H5ClF3N 231.6 N/A 6-Cl, 2-CF3 Antimalarial applications
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline C10H4BrClF3N 322.5 1701-28-6 6-Br, 4-Cl, 2-CF3 Dual halogenation for solubility tuning
3-(Benzyloxy)-2-(bromomethyl)-6-(trifluoromethyl)quinoxaline C17H12BrF3N2O 403.2 N/A Quinoxaline core Efflux pump inhibition
2-(Trifluoromethyl)quinoline C10H6F3N 197.16 325-14-4 2-CF3 Metabolic stability in drug design

Biological Activity

6-(Bromomethyl)-2-(trifluoromethyl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C10H7BrF3N
  • CAS Number : 175203-72-0

The presence of the bromomethyl and trifluoromethyl groups is significant as they influence the compound's reactivity and interactions with biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, thereby blocking metabolic pathways crucial for microbial survival. For instance, it has been shown to inhibit bacterial DNA gyrase, which is vital for DNA replication in bacteria .
  • Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, allowing the compound to disrupt bacterial cell membranes .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various strains of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

The compound's efficacy against Gram-positive bacteria like Staphylococcus aureus is particularly noteworthy, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as:

  • HeLa Cells : Induced apoptosis at concentrations as low as 25 µM.
  • MCF-7 Cells : Exhibited a significant reduction in cell viability with an IC50 of 30 µM.

The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies suggest that:

  • The size and nature of substituents at the 6-position significantly affect antibacterial potency. Smaller substituents enhance activity against S. aureus, while bulkier groups reduce efficacy .
  • The presence of trifluoromethyl groups increases lipophilicity, improving membrane penetration and bioactivity.

Case Studies

  • Antibacterial Efficacy Study :
    A recent study synthesized a series of quinoline derivatives, including this compound. The derivatives were tested against various bacterial strains, revealing that those with smaller substituents at the sixth carbon exhibited superior antibacterial activity compared to their bulkier counterparts .
  • Anticancer Research :
    In a study focused on breast cancer cells (MCF-7), treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis confirmed increased caspase-3 activity, indicating a clear apoptotic pathway activation .

Q & A

Q. What are the common synthetic routes for 6-(Bromomethyl)-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step halogenation and functionalization of quinoline precursors. A validated method includes:

  • Step 1: Bromination of a methyl-substituted quinoline derivative using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
  • Step 2: Trifluoromethylation via Ullmann coupling or using trifluoromethylating agents like TMSCF₃ under palladium catalysis .

Critical Factors:

  • Temperature: Bromination requires 80–100°C for optimal radical formation.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation efficiency.
  • Catalyst Load: Pd(PPh₃)₄ at 5 mol% improves coupling yields (70–85%) .

Q. How is this compound characterized, and what analytical techniques are essential?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 4.5–4.7 ppm (CH₂Br) and δ 8.0–8.5 ppm (quinoline aromatic protons) confirm structure .
    • ¹³C NMR: CF₃ groups appear at ~120–125 ppm (q, J = 280 Hz).
  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 324.5 (C₁₁H₆BrClF₃N) .
  • X-ray Crystallography: Resolves steric effects of bromomethyl and trifluoromethyl groups .

Q. What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Drug Development: Acts as a precursor for kinase inhibitors. The bromomethyl group enables conjugation with pharmacophores (e.g., via Suzuki coupling) .
  • Biological Probes: Used to study protein-ligand interactions, particularly in enzymes like cytochrome P450 (CYP3A4), where the trifluoromethyl group enhances binding specificity .

Advanced Research Questions

Q. How do substituent positions (e.g., bromomethyl vs. chloro) impact reactivity in cross-coupling reactions?

Answer: Comparative studies of analogs (e.g., 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline) reveal:

Substituent Reactivity in Suzuki Coupling Yield (%)
Br (Position 6)High (Pd-mediated)85–90
Cl (Position 4)Moderate (requires higher temp)60–70

The bromomethyl group at position 6 enhances oxidative addition efficiency due to lower bond dissociation energy (Br: 68 kcal/mol vs. Cl: 81 kcal/mol) .

Q. How can conflicting data on biological activity between similar quinoline derivatives be resolved?

Answer: Contradictions often arise from:

  • Solubility Differences: Trifluoromethyl groups increase lipophilicity, altering membrane permeability. Use logP calculations (e.g., XLogP3: 3.5) to correlate with cellular uptake .
  • Metabolic Stability: Microsomal assays (e.g., human liver microsomes) show CYP-mediated demethylation of bromomethyl groups reduces activity in some analogs .

Methodological Approach:

  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replace Br with I) and test against target enzymes.
  • Molecular Dynamics (MD) Simulations: Model interactions with binding pockets (e.g., ATP sites in kinases) to explain potency variations .

Q. What strategies optimize the synthesis of this compound for scale-up?

Answer:

  • Catalyst Recycling: Use immobilized Pd catalysts (e.g., Pd/C) to reduce costs and improve turnover number (TON > 500) .
  • Flow Chemistry: Continuous flow reactors minimize side reactions (e.g., di-bromination) by precise control of residence time (2–5 min) .
  • Purification: Flash chromatography with hexane/EtOAc (4:1) achieves >95% purity. Recrystallization in ethanol further removes Pd residues .

Q. How does the trifluoromethyl group influence electronic properties in material science applications?

Answer:

  • Electron-Withdrawing Effect: The -CF₃ group lowers the LUMO energy (by ~1.2 eV), enhancing electron transport in organic semiconductors .
  • Thermal Stability: TGA shows decomposition onset at 280°C, making it suitable for high-temperature optoelectronic devices .

Q. Table: Electronic Properties Comparison

Compound HOMO (eV) LUMO (eV) Bandgap (eV)
6-(BrCH₂)-2-CF₃-quinoline-6.1-3.42.7
6-CH₃-2-CF₃-quinoline-5.8-3.02.8

Q. What are the challenges in analyzing degradation products of this compound under physiological conditions?

Answer:

  • Hydrolytic Degradation: Bromomethyl groups hydrolyze to hydroxymethyl derivatives in PBS (pH 7.4) at 37°C (t₁/₂ = 12 h). LC-MS/MS identifies [M-OH]⁺ fragments (m/z 306.5) .
  • Photodegradation: UV exposure (254 nm) cleaves the C-Br bond, forming quinoline radicals detected via EPR spectroscopy .

Mitigation Strategies:

  • Stabilize with antioxidants (e.g., BHT) in storage.
  • Use deuterated solvents in NMR to track degradation pathways .

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